molecular formula C13H11N3O2 B11113639 N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide

N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide

Cat. No.: B11113639
M. Wt: 241.24 g/mol
InChI Key: JCIQPVVQULOFGR-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and furan Benzimidazole is known for its presence in various bioactive molecules, while furan is a five-membered aromatic ring containing oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with 5-methylfuran-2-carboxylic acid. The reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit serine/threonine kinases, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-5-methylfuran-2-carboxamide is unique due to the combination of benzimidazole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H11N3O2/c1-8-6-7-11(18-8)12(17)16-13-14-9-4-2-3-5-10(9)15-13/h2-7H,1H3,(H2,14,15,16,17)

InChI Key

JCIQPVVQULOFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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